molecular formula C13H15ClN2O4 B5781047 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid

5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid

Cat. No. B5781047
M. Wt: 298.72 g/mol
InChI Key: RANLEQYNQHUDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as ACPC or N-acetyl-2-amino-5-oxohexanoic acid and is a derivative of the amino acid cysteine.

Mechanism of Action

The mechanism of action of 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid involves the inhibition of oxidative stress and inflammation. It activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurodegenerative diseases. It also improves cognitive function and memory in these models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid in lab experiments include its potent antioxidant and anti-inflammatory properties, as well as its ability to cross the blood-brain barrier. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid. These include:
1. Investigating its potential therapeutic applications in other diseases such as cancer and cardiovascular diseases.
2. Developing more efficient synthesis methods to increase its yield and purity.
3. Studying its mechanism of action in greater detail to identify potential targets for drug development.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
5. Exploring its potential use as a dietary supplement or functional food ingredient.
Conclusion:
In conclusion, 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid is a promising compound with potential therapeutic applications in various diseases. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis method of 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid involves the reaction of 4-amino-3-chlorobenzoic acid with N-acetylcysteine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(4-acetamido-3-chloroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-8(17)15-11-6-5-9(7-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANLEQYNQHUDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Acetamido-3-chloroanilino)-5-oxopentanoic acid

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